molecular formula C20H19N3O2 B6056555 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B6056555
M. Wt: 333.4 g/mol
InChI Key: RJTXLZKMWKGJMT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridin-6-one class, characterized by a fused bicyclic core with a ketone group at position 6. The 2-ethoxyphenyl substituent at position 4 and phenyl group at position 3 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-16-11-7-6-10-14(16)15-12-17(24)21-20-18(15)19(22-23-20)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXLZKMWKGJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact. The purification process often includes recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be performed using nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further research in drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its applications in material science are still being explored, but initial results are promising.

Mechanism of Action

The mechanism by which 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 4 Substituent Position 3 Substituent Melting Point (°C) Molecular Weight logP Key References
4-(2-Ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one 2-Ethoxyphenyl Phenyl Not reported 335.37 (C20H17N3O2) ~3.5 (estimated)
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (4b) 4-Chlorophenyl Methyl 228–229 325.78 3.8 (calculated)
4-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (4d) 3,4-Dimethoxyphenyl Methyl Not reported 355.38 2.1 (calculated)
4-(Furan-2-yl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (4h) Furan-2-yl Methyl Not reported 289.31 2.5 (calculated)
5-Cyano-3-methyl-1,4-diphenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8a) Phenyl Methyl, 5-Cyano 134–136 349.35 3.2 (calculated)
4-(4-Fluorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one 4-Fluorophenyl Phenyl Not reported 307.33 ~3.0 (estimated)

Key Observations

Substituent Effects on Physicochemical Properties: The 2-ethoxyphenyl group in the target compound introduces moderate lipophilicity (estimated logP ~3.5), comparable to the 4-chlorophenyl analog (logP 3.8) but higher than the polar 3,4-dimethoxyphenyl derivative (logP 2.1) .

Synthetic Methodologies :

  • The target compound is likely synthesized via one-pot multicomponent reactions in ionic liquids (e.g., [bmim][BF4]), a method validated for analogs in and . This approach offers high yields and regioselectivity compared to traditional reflux methods .
  • Substituents like ethoxy or chloro groups require careful optimization of reaction conditions (e.g., temperature, catalyst) to avoid side reactions .

The 5-cyano-substituted analog 8a exhibits a lower melting point (134–136°C), likely due to reduced crystallinity from the cyano group, which may influence pharmacokinetics .

Spectroscopic Data :

  • IR and NMR spectra of analogs (e.g., 4b, 4d) show characteristic peaks for carbonyl (1640–1680 cm⁻¹) and aromatic C–H stretching (3050–3100 cm⁻¹). The target compound’s ¹³C NMR would likely display signals near δ 160–163 ppm for the ketone group, similar to 4h .

Biological Activity

The compound 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo-pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2OC_{18}H_{20}N_2O with a molecular weight of approximately 284.37 g/mol. The structure features a fused pyrazolo-pyridine core that is known for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, research indicates that certain analogs can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism often involves the modulation of Bcl-2 family proteins and caspase activation.

Case Study:
A study conducted by Conde-Ceide et al. highlighted a series of pyrazolo[1,5-a]pyrazin-4-one derivatives that showed efficacy as mGlu5 receptor-positive allosteric modulators in preclinical models of schizophrenia. This suggests a broader pharmacological profile for compounds within this chemical class .

Anti-inflammatory Effects

Compounds similar to this compound have been researched for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.

Research Findings:
In vitro studies have shown that derivatives can inhibit COX-2 activity significantly more than COX-1, suggesting a selective anti-inflammatory effect that could minimize gastrointestinal side effects associated with non-selective NSAIDs .

Neuroprotective Properties

The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and excitotoxicity.

Evidence:
Research indicates that certain derivatives can enhance neuronal survival and reduce apoptosis in models of Alzheimer's disease by modulating signaling pathways involved in cell survival .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating its efficacy and safety.

Parameter Value
Molecular Weight284.37 g/mol
LogP3.624
SolubilityModerate
BioavailabilityTBD

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